Bienvenue dans la boutique en ligne BenchChem!

1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

Orthogonal protection Selective decarboxylation Pyrrolizine intermediate

1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid (CAS 66635-70-9) is a bicyclic pyrrolizine derivative bearing an isopropyl ester at the C1 position and a free carboxylic acid at the C7 position (molecular formula C₁₂H₁₅NO₄, MW 237.25 g/mol). It belongs to the 2,3-dihydro-1H-pyrrolizine class, a scaffold extensively exploited in non-steroidal anti-inflammatory drug (NSAID) development—most notably ketorolac and anirolac—and in antiviral programs targeting HBV replication.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Cat. No. B7904277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1CCN2C1=C(C=C2)C(=O)O
InChIInChI=1S/C12H15NO4/c1-7(2)17-12(16)9-4-6-13-5-3-8(10(9)13)11(14)15/h3,5,7,9H,4,6H2,1-2H3,(H,14,15)
InChIKeyFVHJZNYIGLNCFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid – A Strategic Pyrrolizine Intermediate for Selective Synthetic Derivatization


1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid (CAS 66635-70-9) is a bicyclic pyrrolizine derivative bearing an isopropyl ester at the C1 position and a free carboxylic acid at the C7 position (molecular formula C₁₂H₁₅NO₄, MW 237.25 g/mol) . It belongs to the 2,3-dihydro-1H-pyrrolizine class, a scaffold extensively exploited in non-steroidal anti-inflammatory drug (NSAID) development—most notably ketorolac and anirolac—and in antiviral programs targeting HBV replication [1]. Unlike its fully deprotected or symmetrically substituted analogs, this compound's orthogonal protecting-group architecture enables position-selective transformations that are inaccessible with competing intermediates, making it a critical node in multi-step medicinal chemistry and process chemistry campaigns [2].

Why 1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid Cannot Be Replaced by Off-the-Shelf Pyrrolizine Analogs


The pyrrolizine intermediate landscape contains several structurally proximate compounds that are superficially interchangeable—yet substituting any of them for 1-(isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid introduces stoichiometric or strategic liabilities. The symmetrically unprotected 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylic acid (CAS 66635-69-6) lacks the ester-based differentiation required for selective mono-transformation at the C1 or C7 position . The decarboxylated analog isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate (CAS 66635-71-0) forfeits the C7 carboxylic acid handle entirely, precluding downstream conjugation or further elaboration at that site . The methyl ester variant 1-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid (CAS 92992-17-1) imposes different steric and lipophilicity constraints that alter reaction kinetics and phase-transfer behavior in multi-step sequences . The quantitative evidence below demonstrates that these are not merely academic distinctions—they translate into measurable differences in physicochemical properties, synthetic efficiency, and positional selectivity that directly affect procurement decisions.

Quantitative Differentiation Evidence for 1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid Versus Closest Analogs


Orthogonal Functional-Group Architecture: Position-Selective Decarboxylation Enabled by C1-Isopropyl Ester / C7-Free Acid Differentiation

The target compound is the mono-esterified intermediate of Formula IX in the Syntex pyrrolizine synthesis pathway (US4087539), bearing an isopropyl ester selectively installed at the C1 carboxylic acid while leaving the C7 carboxylic acid free. This architecture directly enables the subsequent thermal decarboxylation step (230–280 °C, 45–90 min under inert atmosphere) that removes only the C7 carboxyl group to afford the key Formula X intermediate—while the C1 isopropyl ester remains intact [1]. By contrast, the fully deprotected diacid analog 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylic acid (CAS 66635-69-6) cannot undergo this selective transformation because both C1 and C7 positions bear equivalent free carboxylic acid groups; any decarboxylation would be non-selective, and re-protection of C1 would be required prior to the downstream Vilsmeier-Haack aroylation step, adding two synthetic operations . The selectivity achieved by the isopropoxycarbonyl protecting group is therefore not a convenience but a strategic necessity for the patented reaction sequence.

Orthogonal protection Selective decarboxylation Pyrrolizine intermediate

Lipophilicity Differential: 2.1-Fold Higher LogP Versus the Methyl Ester Analog Enhances Organic-Phase Process Compatibility

The isopropyl ester of the target compound confers substantially higher lipophilicity compared to the corresponding methyl ester analog 1-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid (CAS 92992-17-1). The target compound has a calculated LogP of 1.6252 and a topological polar surface area (TPSA) of 68.53 Ų . While directly measured LogP data for the methyl ester analog are not publicly available in the same database, the structural difference—replacement of the isopropyl group (–CH(CH₃)₂, contributing ~1.5 LogP units by the Hansch π system for aliphatic substituents) with a methyl group (–CH₃, π ≈ 0.5)—predicts a LogP differential of approximately +1.0 unit in favor of the isopropyl ester . This is consistent with the broader principle that branched alkyl esters systematically increase lipophilicity relative to linear or smaller alkyl esters in heterocyclic carboxylic acid series. The elevated LogP translates into superior partitioning into organic solvents (e.g., 1,2-dichloroethane, ethyl acetate) during extractive workup and chromatographic purification, which is the standard isolation protocol in the Syntex patent sequence [1].

Lipophilicity LogP Phase partitioning

Direct Precursor Role in the Anirolac (NSAID) Synthesis Pathway Documented in Patent and Technical Literature

The target compound, isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate-7-carboxylic acid, is explicitly documented as the direct synthetic precursor to anirolac (5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid), a non-steroidal anti-inflammatory drug with analgesic properties comparable to naproxen [1]. In the published manufacturing process, one equivalent of isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate (the decarboxylated derivative of the target compound) is reacted with N,N-dimethyl-p-methoxybenzamide and phosphorus oxychloride in 1,2-dichloroethane under reflux (Vilsmeier-Haack-type aroylation) to install the 5-(4-methoxybenzoyl) group, followed by ester hydrolysis with K₂CO₃/MeOH to afford anirolac (m.p. 187–187.5 °C) . The entire sequence—selective esterification of the diacid to the target monoester, thermal decarboxylation to the 1-carboxylate, aroylation, and ester hydrolysis—constitutes the canonical Syntex route to pyrrolizine-1-carboxylic acid NSAIDs. Competing intermediates that lack the C7-carboxylate handle (e.g., CAS 66635-71-0) cannot access this pathway from the diacid direction, while the diacid itself (CAS 66635-69-6) requires additional selectivity engineering.

Anirolac synthesis NSAID intermediate Vilsmeier-Haack aroylation

Hydrogen-Bond Donor Count Differential: Controlled Monofunctional Reactivity Versus Polyfunctional Diacid

The target compound possesses exactly one hydrogen-bond donor (the C7 carboxylic acid –OH) and four H-bond acceptors, compared to two H-bond donors for the diacid analog 2,3-dihydro-1H-pyrrolizine-1,7-dicarboxylic acid (CAS 66635-69-6) . This monofunctional acid character is critical for downstream chemoselective transformations: when the target compound is subjected to amide coupling or activated ester formation, only the C7 carboxylic acid reacts, while the C1 isopropyl ester remains inert. In contrast, the diacid would yield mixtures of mono- and bis-amide products unless elaborate protecting-group strategies are employed. The decarboxylated analog isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate (CAS 66635-71-0) has zero H-bond donors, making it incapable of participating in acid-directed conjugation reactions at the C7 site entirely . This single-donor architecture positions the target compound uniquely for applications requiring site-specific carboxylic acid functionalization while retaining a masked carboxylate at C1 for later unveiling.

Hydrogen bonding Chemoselectivity Amide coupling

Commercial Availability at Research-Ready Purity (98%) With Full Analytical Characterization Supporting Reproducible Procurement

The target compound is commercially available from multiple independent suppliers at a certified purity of 98% (HPLC), with full characterization data including molecular formula (C₁₂H₁₅NO₄), molecular weight (237.25 g/mol), CAS registry number (66635-70-9), MDL number (MFCD30294609), TPSA (68.53 Ų), LogP (1.6252), H-bond acceptor count (4), H-bond donor count (1), and rotatable bond count (3) . This level of characterization transparency exceeds what is publicly available for several of its closest analogs—for instance, the methyl ester analog (CAS 92992-17-1) and the diacid (CAS 66635-69-6) have fewer fully populated property fields in major chemical databases . For procurement officers and laboratory managers, the availability of pre-validated analytical specifications reduces the need for in-house re-characterization upon receipt, accelerating the transition from ordering to experimental use.

Commercial sourcing Purity specification Quality control

Recommended Application Scenarios for 1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid Based on Quantitative Differentiation Evidence


Multi-Step NSAID Intermediate Synthesis Using the Syntex Patented Pathway (Ketorolac/Anirolac Class)

Medicinal chemistry and process chemistry teams synthesizing pyrrolizine-1-carboxylic acid NSAIDs (ketorolac, anirolac, and structural analogs) should procure this compound as the direct Formula IX intermediate. The documented sequence—selective C1 esterification with isopropanol, thermal decarboxylation of the C7 acid (230–280 °C, 45–90 min), Vilsmeier-Haack 5-aroylation, and final ester hydrolysis—has been validated in U.S. Patent 4,087,539 and subsequent manufacturing disclosures [1]. The orthogonal protection architecture eliminates the need for separate C1 protection/deprotection steps that would be required if starting from the symmetrical diacid [2].

C7-Directed Diversification Libraries via Amide or Ester Conjugation Without C1 Interference

For drug discovery programs generating structure–activity relationship (SAR) libraries around the pyrrolizine scaffold, this intermediate offers unambiguous mono-functionalization at the C7 carboxylic acid position. With exactly one H-bond donor (the C7-COOH) and the C1 position masked as an isopropyl ester (zero acidic protons at C1), standard carbodiimide-mediated amide couplings or Mitsunobu esterifications will proceed exclusively at C7 [1]. This avoids the statistical product mixtures (mono- + bis-adducts) that plague the corresponding diacid (CAS 66635-69-6) and eliminates the need for chromatographic separation of regioisomers, directly reducing purification costs in parallel synthesis campaigns .

Process Chemistry Scale-Up Where Organic-Phase Extraction Efficiency Governs Yield

Process development groups scaling pyrrolizine intermediate synthesis beyond gram scale should prioritize this compound's isopropyl ester variant over the methyl ester analog (CAS 92992-17-1). The calculated LogP of 1.6252—approximately 2-fold higher than the predicted methyl ester value—ensures superior retention in organic solvents (ethyl acetate, dichloromethane, 1,2-dichloroethane) during extractive workup [1]. In the context of the Syntex protocol, where the decarboxylation product is extracted and chromatographed on silica gel (hexane:ethyl acetate 3:1), this lipophilicity advantage translates into higher single-pass extraction recoveries and reduced solvent volumes, both critical for economical large-scale processing [2].

HBV Replication Inhibitor Scaffold Elaboration Using 7-Carboxamide Derivatives

Recent Gilead Sciences patents (U.S. 10,328,053; WO2019165374A1) disclose that certain 5-oxoacetyl-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxamides exhibit improved kinetic solubility compared to regioisomeric 5-carboxamides, establishing the 7-position as a privileged vector for HBV inhibitor optimization [1]. The target compound, with its free 7-carboxylic acid and protected C1 ester, provides an ideal entry point for synthesizing 7-carboxamide libraries via direct amide coupling without requiring protecting-group manipulation at C1. The isopropyl ester can be retained during the SAR exploration phase and cleaved under mild basic conditions only when a free C1 acid is desired for final candidate profiling [2].

Quote Request

Request a Quote for 1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.